2-Aminocyclooct-3-ene-1-carboxylic acid
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Overview
Description
2-Aminocyclooct-3-ene-1-carboxylic acid: N-Fmoc-(±)-cis-2-aminocyclooct-3-ene-1-carboxylic acid ) is a bicyclic amino acid. Its chemical formula is C24H25NO4. The compound features a unique eight-membered ring system containing both an amino group and a carboxylic acid functionality. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes:
- One synthetic route involves the cyclization of an appropriate precursor, followed by functional group transformations.
- Another method utilizes ring-closing metathesis (RCM) to form the eight-membered ring.
- The stereochemistry of the double bond (cis or trans) impacts the synthesis.
Industrial Production:
- While not widely produced industrially, research laboratories synthesize it for various applications.
Chemical Reactions Analysis
2-Aminocyclooct-3-ene-1-carboxylic acid participates in several reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond yields the saturated analog.
Substitution: The amino group can undergo substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines) are used.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Peptide Chemistry: 2-Aminocyclooct-3-ene-1-carboxylic acid serves as a building block in peptide synthesis due to its unique ring structure.
Drug Design: Researchers explore its incorporation into peptidomimetics and bioactive compounds.
Protein Engineering: It influences protein stability and conformation.
Catalysis: The eight-membered ring can act as a chiral ligand in asymmetric catalysis.
Mechanism of Action
Targets: It interacts with enzymes, receptors, or other biomolecules.
Pathways: The compound modulates specific biochemical pathways, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic amino acids (e.g., proline, pipecolic acid).
Uniqueness: Its eight-membered ring and dual functionality distinguish it from common amino acids.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4- |
InChI Key |
YCJMQQKIVRVQJT-XQRVVYSFSA-N |
Isomeric SMILES |
C1CCC(C(/C=C\C1)N)C(=O)O |
Canonical SMILES |
C1CCC(C(C=CC1)N)C(=O)O |
Origin of Product |
United States |
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